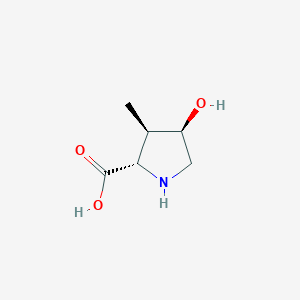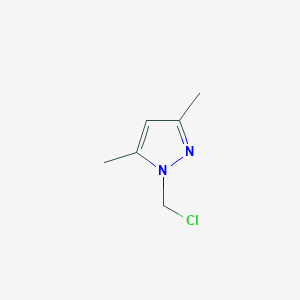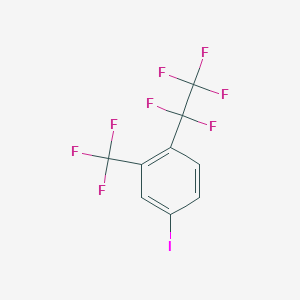
4-bromo-N-(4-chlorophenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-chlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4th position and a chlorine atom at the 4th position of the phenyl ring, along with a ketone group at the 3rd position of the butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming the desired amide product .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(4-chlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
4-bromo-N-(4-chlorophenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(4-bromophenyl)-3-oxobutanamide: Similar structure but with an additional bromine atom.
4-chloro-N-(4-chlorophenyl)-3-oxobutanamide: Similar structure but with chlorine atoms instead of bromine.
4-bromo-N-(4-methylphenyl)-3-oxobutanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-bromo-N-(4-chlorophenyl)-3-oxobutanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .
Propiedades
Fórmula molecular |
C10H9BrClNO2 |
|---|---|
Peso molecular |
290.54 g/mol |
Nombre IUPAC |
4-bromo-N-(4-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9BrClNO2/c11-6-9(14)5-10(15)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15) |
Clave InChI |
MLTNGFFDYYDYSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC(=O)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)






![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)


